Acetylphenylhydrazine

Description

APH is a member of phenylhydrazines.

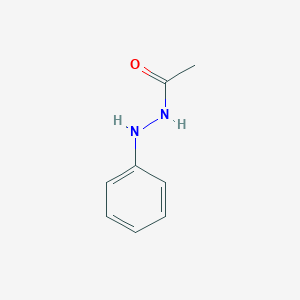

Structure

3D Structure

Properties

IUPAC Name |

N'-phenylacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-7(11)9-10-8-5-3-2-4-6-8/h2-6,10H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UICBCXONCUFSOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Record name | 1-ACETYL-2-PHENYLHYDRAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19709 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020015 | |

| Record name | 1-Acetyl-2-phenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-acetyl-2-phenylhydrazide appears as colorless prisms or white solid. (NTP, 1992), Colorless or white solid; [CAMEO] Off-white powder; [MSDSonline] | |

| Record name | 1-ACETYL-2-PHENYLHYDRAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19709 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N(1)-Acetylphenylhydrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6280 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), Very soluble in water and ethanol. Soluble in benzene, chloroform. Slightly soluble in trifluoroacetic acid and ether., In water, 1.8X10+4 mg/L at 25 °C /Estimated/ | |

| Record name | 1-ACETYL-2-PHENYLHYDRAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19709 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N(1)-ACETYLPHENYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7235 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000073 [mmHg], 7.3X10-5 mm Hg at 25 °C /Estimated/ | |

| Record name | N(1)-Acetylphenylhydrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6280 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N(1)-ACETYLPHENYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7235 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Hexagonal prisms | |

CAS No. |

114-83-0 | |

| Record name | 1-ACETYL-2-PHENYLHYDRAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19709 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetylphenylhydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N(1)-Acetylphenylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Acetyl-2-phenylhydrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229032 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Acetyl-2-phenylhydrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Acetyl-2-phenylhydrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-phenylhydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Acetyl-2-phenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-phenylacetohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLPHENYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C818L19FMP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N(1)-ACETYLPHENYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7235 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

264 to 270 °F (NTP, 1992), 131 °C | |

| Record name | 1-ACETYL-2-PHENYLHYDRAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19709 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N(1)-ACETYLPHENYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7235 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Core Mechanism of Action of Acetylphenylhydrazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylphenylhydrazine (APH) is a potent hemolytic agent widely utilized in experimental models to induce a reproducible state of hemolytic anemia. Its mechanism of action is centered on the induction of oxidative stress within erythrocytes, leading to a cascade of events that compromise red blood cell integrity and function. This technical guide provides a detailed exploration of the molecular and cellular processes initiated by APH, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.

Core Mechanism of Action: A Multi-faceted Assault on Erythrocyte Homeostasis

The hemolytic activity of acetylphenylhydrazine is not a result of a single molecular interaction but rather a sequence of interconnected oxidative reactions that overwhelm the antioxidant defenses of the red blood cell. The primary target of APH is oxyhemoglobin, initiating a cascade that leads to protein and lipid damage, ultimately resulting in hemolysis.

Interaction with Oxyhemoglobin and Generation of Reactive Species

The initial and critical step in the mechanism of APH is its reaction with oxyhemoglobin. This interaction leads to the autoxidation of APH and the generation of highly reactive intermediates, including the acetylphenylhydrazyl radical and superoxide (B77818) anion (O₂⁻).[1] Concurrently, oxyhemoglobin is oxidized to methemoglobin (Fe³⁺).

The generated superoxide anion can further participate in reactions that produce other reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[1] These reactive species are the primary effectors of the subsequent cellular damage.

Oxidative Damage to Hemoglobin and Heinz Body Formation

The generated ROS and free radicals directly attack hemoglobin molecules. This leads to the oxidation of heme iron, denaturation of the globin chains, and the formation of sulfhemoglobin and hemichromes.[2] These denatured hemoglobin molecules aggregate and precipitate within the erythrocyte to form characteristic inclusions known as Heinz bodies .[1][2] Heinz bodies attach to the inner leaflet of the red blood cell membrane, leading to increased membrane rigidity and reduced deformability.[3]

Depletion of Reduced Glutathione (B108866) (GSH)

Erythrocytes rely heavily on the glutathione antioxidant system to mitigate oxidative damage. Reduced glutathione (GSH) is a critical scavenger of ROS. The oxidative onslaught initiated by APH rapidly depletes the intracellular pool of GSH as it is consumed in the detoxification of ROS.[3][4] The depletion of GSH leaves the cell vulnerable to further oxidative attack and impairs the function of glutathione-dependent enzymes.

Lipid Peroxidation and Membrane Damage

The erythrocyte membrane, rich in polyunsaturated fatty acids, is a prime target for ROS-mediated damage. Lipid peroxidation, initiated by the attack of free radicals on membrane lipids, disrupts the integrity and fluidity of the cell membrane. This damage can lead to increased membrane permeability, ion leakage, and ultimately, cell lysis.

Cross-linking of Membrane Proteins

Oxidative stress also induces the cross-linking of erythrocyte membrane proteins, particularly spectrin.[3] This cross-linking, mediated by disulfide bond formation, further contributes to the loss of membrane deformability and structural integrity, making the erythrocytes more susceptible to mechanical stress and removal from circulation.[3]

Quantitative Data on Acetylphenylhydrazine-Induced Effects

The following tables summarize quantitative data extracted from various studies. It is important to note that experimental conditions can vary significantly between studies.

Table 1: In Vivo and In Vitro Doses of Acetylphenylhydrazine and Phenylhydrazine Used to Induce Hemolysis

| Compound | Species | Dose/Concentration | Route/System | Observed Effect | Reference |

| Acetylphenylhydrazine | Rabbit | 5 mg/kg | Intraperitoneal | Induction of hemolytic anemia | [5] |

| Acetylphenylhydrazine | Rabbit | 10 mg/kg | Intraperitoneal | Induction of hemolytic anemia | [5] |

| Acetylphenylhydrazine | Human RBCs | 1 mM in 1% suspension | In vitro | Small decrease in hemolysis and lipid peroxidation | [6] |

| Phenylhydrazine | Rat | 2 mg/10 g body weight | Intraperitoneal | Induction of intravascular hemolysis | [7] |

| Phenylhydrazine | Human RBCs | 5 mg/mL | In vitro | Induction of oxidative stress | [8] |

Table 2: Time Course of Phenylhydrazine-Induced Hemolysis In Vitro

| Time (minutes) | Approximate % Hemolysis |

| 60 - 90 | ~60% (maximum) |

Note: Data derived from studies using phenylhydrazine, a closely related compound.

Experimental Protocols

The following are generalized protocols for inducing and assessing hemolysis and related parameters using acetylphenylhydrazine in vitro. These are composite methods based on common practices described in the literature.

In Vitro Hemolysis Assay

Objective: To quantify the hemolytic potential of acetylphenylhydrazine.

Materials:

-

Freshly collected whole blood (with anticoagulant, e.g., EDTA or heparin)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetylphenylhydrazine (APH) stock solution

-

Spectrophotometer

Procedure:

-

Red Blood Cell (RBC) Preparation:

-

Centrifuge whole blood at 500 x g for 10 minutes at 4°C to pellet the RBCs.

-

Aspirate and discard the supernatant (plasma and buffy coat).

-

Wash the RBC pellet three times with 10 volumes of cold PBS, centrifuging at 500 x g for 5 minutes after each wash.

-

After the final wash, resuspend the RBC pellet in PBS to create a 2% (v/v) RBC suspension.

-

-

Incubation with APH:

-

Prepare serial dilutions of APH in PBS.

-

In microcentrifuge tubes, add 100 µL of the 2% RBC suspension to 100 µL of each APH dilution.

-

For a positive control (100% hemolysis), add 100 µL of the 2% RBC suspension to 100 µL of deionized water.

-

For a negative control (0% hemolysis), add 100 µL of the 2% RBC suspension to 100 µL of PBS.

-

Incubate all tubes at 37°C for a specified time (e.g., 1-4 hours).

-

-

Quantification of Hemolysis:

-

After incubation, centrifuge the tubes at 1000 x g for 5 minutes to pellet intact RBCs.

-

Carefully transfer 100 µL of the supernatant from each tube to a 96-well plate.

-

Measure the absorbance of the supernatant at 540 nm (the absorbance maximum of hemoglobin).

-

Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

-

Heinz Body Staining and Visualization

Objective: To visualize the formation of Heinz bodies in APH-treated erythrocytes.

Materials:

-

APH-treated RBCs (from the hemolysis assay or a separate incubation)

-

Crystal violet solution (or other vital stains like new methylene (B1212753) blue)

-

Microscope slides and coverslips

-

Light microscope

Procedure:

-

Mix a small drop of the APH-treated RBC suspension with an equal volume of crystal violet solution on a microscope slide.

-

Incubate for 5-10 minutes at room temperature.

-

Place a coverslip over the mixture.

-

Observe under a light microscope using an oil immersion lens. Heinz bodies will appear as small, round, refractile inclusions, often attached to the cell membrane.

Visualizing the Mechanism and Workflow

Signaling Pathway of Acetylphenylhydrazine-Induced Hemolysis

Caption: Molecular pathway of acetylphenylhydrazine-induced hemolysis.

Experimental Workflow for In Vitro Hemolysis Assay

Caption: Generalized workflow for an in vitro hemolysis assay.

Conclusion

The mechanism of action of acetylphenylhydrazine is a well-defined process of induced oxidative stress that provides a reliable model for studying hemolytic anemia and the efficacy of potential therapeutic interventions. By understanding the core molecular pathways of hemoglobin oxidation, antioxidant depletion, and membrane damage, researchers can effectively utilize APH as a tool in hematological research and drug development. The provided quantitative data and experimental protocols serve as a foundational resource for designing and interpreting experiments aimed at exploring the nuances of hemolytic processes.

References

- 1. The demonstration of ferrihemochrome intermediates in heinz body formation following the reduction of oxyhemoglobin A by acetylphenylhydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. docs.abcam.com [docs.abcam.com]

- 3. Consequences of erythrocytic glutathione reductase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. content-assets.jci.org [content-assets.jci.org]

- 5. Xylitol mediated amelioration of acetylphenylhydrazine-induced hemolysis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The haemolytic reactions of 1-acetyl-2-phenylhydrazine and hydrazine: a spin trapping study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Nrf2 Plays a Protective Role Against Intravascular Hemolysis-Mediated Acute Kidney Injury [frontiersin.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Acetylphenylhydrazine-Induced Oxidative Stress in Erythrocytes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanisms, quantitative assessment, and experimental protocols related to acetylphenylhydrazine (APH)-induced oxidative stress in erythrocytes. APH, a potent hemolytic agent, serves as a valuable tool in research and drug development to study oxidative damage to red blood cells and to screen for compounds with antioxidant or pro-oxidant properties. This document details the signaling pathways involved in APH-induced oxidative stress, presents quantitative data from key studies in tabular format for easy comparison, and offers detailed step-by-step protocols for essential experimental assays. The included visualizations, created using Graphviz (DOT language), further elucidate the complex relationships and workflows discussed.

Introduction

Acetylphenylhydrazine (APH) is a derivative of phenylhydrazine (B124118) that induces oxidative stress in erythrocytes, leading to a cascade of events culminating in hemolysis. The primary mechanism involves the generation of reactive oxygen species (ROS), which overwhelm the antioxidant defense systems of the red blood cell. This process leads to the oxidation of hemoglobin, formation of Heinz bodies, lipid peroxidation, and ultimately, premature destruction of the erythrocyte. Understanding the intricate mechanisms of APH-induced oxidative stress is crucial for studying hemolytic anemias, screening for antioxidant drug candidates, and assessing the hemolytic potential of new chemical entities in drug development.

Mechanism of Acetylphenylhydrazine-Induced Oxidative Stress

The interaction of acetylphenylhydrazine with oxyhemoglobin is a primary event that initiates oxidative damage. This interaction leads to the formation of ferrihemochromes, which are low-spin forms of ferric hemoglobin.[1] This process involves the reduction of oxyhemoglobin to high-spin ferric hemoglobin, followed by the formation of reversible and then irreversible ferrihemochromes, which ultimately precipitate to form Heinz bodies.[1] The generation of free radicals, including the phenyl radical and the hydroxyl radical, has been observed during the reaction of APH with oxyhemoglobin.[2] These reactive species contribute significantly to the oxidative damage.

The oxidative assault initiated by APH leads to several downstream pathological consequences within the erythrocyte:

-

Hemoglobin Oxidation and Heinz Body Formation: The oxidation of hemoglobin to methemoglobin is a critical step.[3] Denatured hemoglobin molecules aggregate to form intracellular inclusions known as Heinz bodies.[3] These bodies attach to the erythrocyte membrane, increasing its rigidity and susceptibility to removal from circulation by the spleen.

-

Lipid Peroxidation: The generated ROS attack the polyunsaturated fatty acids in the erythrocyte membrane, leading to lipid peroxidation. This process damages the membrane's integrity, alters its fluidity and permeability, and can contribute to hemolysis.

-

Depletion of Antioxidant Defenses: The increased oxidative load depletes the erythrocyte's primary antioxidant defenses, particularly reduced glutathione (B108866) (GSH).[4][5][6] This depletion further compromises the cell's ability to neutralize ROS and maintain a reduced intracellular environment.

-

Enzyme Inactivation: Key enzymes involved in antioxidant defense, such as catalase, superoxide (B77818) dismutase, and glutathione peroxidase, can be inactivated by the excessive oxidative stress, further exacerbating the cellular damage.

Signaling Pathway of APH-Induced Oxidative Stress

Caption: Signaling pathway of APH-induced oxidative stress in erythrocytes.

Quantitative Data on APH-Induced Oxidative Damage

The following tables summarize quantitative data from studies investigating the effects of acetylphenylhydrazine on erythrocytes.

| Parameter | Cell Type | APH Concentration | Incubation Time | Result | Reference |

| Heinz Bodies | Normal Human Erythrocytes | Not Specified | Not Specified | 50.9 ± 28.6 % positive cells | [7] |

| G6PD-Deficient Human Erythrocytes | Not Specified | Not Specified | 68.9 ± 27.5 % positive cells | [7] | |

| Hemolysis & Lipid Peroxidation | 1% Human Red Blood Cell Suspension | 1 mM | Not Specified | Small decrease with 10 mM DMPO | [2] |

| Glutathione (GSH) | Drug-Sensitive Human Erythrocytes | 5 mg | 2 hours | Significant decrease | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess acetylphenylhydrazine-induced oxidative stress in erythrocytes.

Acetylphenylhydrazine-Induced Hemolysis Assay

Principle: This assay measures the amount of hemoglobin released from erythrocytes upon lysis induced by APH. The released hemoglobin is quantified spectrophotometrically.

Materials:

-

Fresh whole blood with anticoagulant (e.g., EDTA, heparin)

-

Phosphate (B84403) Buffered Saline (PBS), pH 7.4

-

Acetylphenylhydrazine (APH) solution of desired concentrations

-

Triton X-100 (1% v/v) or distilled water (for 100% hemolysis control)

-

Centrifuge

-

Spectrophotometer or microplate reader

Procedure:

-

Erythrocyte Preparation:

-

Centrifuge whole blood at 1,500 x g for 10 minutes at 4°C.

-

Aspirate and discard the plasma and buffy coat.

-

Wash the erythrocyte pellet three times with 5 volumes of cold PBS, centrifuging at 1,500 x g for 5 minutes after each wash.

-

Resuspend the washed erythrocytes in PBS to a final concentration of 5% (v/v).

-

-

Incubation:

-

In a microcentrifuge tube, mix 100 µL of the 5% erythrocyte suspension with 100 µL of the APH solution at various concentrations.

-

For the negative control (0% hemolysis), mix 100 µL of the erythrocyte suspension with 100 µL of PBS.

-

For the positive control (100% hemolysis), mix 100 µL of the erythrocyte suspension with 100 µL of 1% Triton X-100 or distilled water.

-

Incubate all tubes at 37°C for a specified time (e.g., 2-4 hours), with gentle shaking.

-

-

Measurement:

-

After incubation, centrifuge the tubes at 2,000 x g for 5 minutes.

-

Carefully transfer 100 µL of the supernatant to a 96-well plate.

-

Measure the absorbance of the supernatant at 540 nm.

-

-

Calculation:

-

Calculate the percentage of hemolysis using the following formula:

-

Heinz Body Staining (Crystal Violet)

Principle: Heinz bodies are visualized by supravital staining with crystal violet, which precipitates the denatured hemoglobin within the erythrocytes.

Materials:

-

Fresh whole blood with anticoagulant

-

Crystal violet solution (1% w/v in 0.73% NaCl)

-

Glass slides and coverslips

-

Microscope

Procedure:

-

Mix equal volumes of fresh blood and crystal violet solution in a test tube.

-

Incubate the mixture at room temperature for 10-15 minutes.

-

Place a small drop of the mixture on a glass slide and cover with a coverslip.

-

Examine the slide under a microscope using an oil immersion objective.

-

Count the number of erythrocytes containing one or more Heinz bodies (visible as dark purple, round, or irregular inclusions, often attached to the cell membrane) per 1,000 erythrocytes.

-

Calculate the percentage of Heinz body-positive cells.

Malondialdehyde (MDA) Assay (TBARS Method)

Principle: This assay measures lipid peroxidation by quantifying malondialdehyde (MDA), a byproduct that reacts with thiobarbituric acid (TBA) to form a colored product.

Materials:

-

Erythrocyte lysate

-

Thiobarbituric acid (TBA) solution (0.67% w/v)

-

Trichloroacetic acid (TCA) solution (10% w/v)

-

MDA standard solution

-

Water bath

-

Spectrophotometer or microplate reader

Procedure:

-

Sample Preparation:

-

To 0.2 mL of erythrocyte lysate, add 0.8 mL of PBS.

-

Add 0.5 mL of 10% TCA to precipitate proteins.

-

Centrifuge at 3,000 rpm for 10 minutes.

-

-

Reaction:

-

To 1 mL of the supernatant, add 0.5 mL of 0.67% TBA.

-

Incubate in a boiling water bath for 15 minutes.

-

Cool the tubes on ice.

-

-

Measurement:

-

Measure the absorbance of the resulting pink-colored solution at 532 nm.

-

-

Calculation:

-

Calculate the concentration of MDA in the sample using a standard curve prepared with known concentrations of MDA. Results are typically expressed as nmol/mg of hemoglobin.

-

Antioxidant Enzyme Activity Assays

Principle: Catalase activity is measured by monitoring the decomposition of hydrogen peroxide (H₂O₂) at 240 nm.

Procedure:

-

Prepare a reaction mixture containing phosphate buffer (50 mM, pH 7.0) and H₂O₂ (10 mM).

-

Add a small volume of erythrocyte lysate to initiate the reaction.

-

Immediately measure the decrease in absorbance at 240 nm for 1-3 minutes.

-

Calculate the enzyme activity based on the rate of H₂O₂ decomposition. One unit of catalase activity is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

Principle: SOD activity is determined by its ability to inhibit the autoxidation of pyrogallol (B1678534) or the reduction of nitroblue tetrazolium (NBT) by superoxide radicals.

Procedure (NBT method):

-

Prepare a reaction mixture containing phosphate buffer, NADH, NBT, and phenazine (B1670421) methosulfate (PMS).

-

Add erythrocyte lysate to the mixture.

-

Incubate at room temperature for a specific time.

-

Stop the reaction and measure the absorbance of the formazan (B1609692) product at 560 nm.

-

The percentage of inhibition of NBT reduction is proportional to the SOD activity.

Principle: GPx activity is measured indirectly by a coupled reaction with glutathione reductase (GR). The oxidation of NADPH to NADP+ is monitored at 340 nm.

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, GSH, GR, and NADPH.

-

Add erythrocyte lysate and pre-incubate.

-

Initiate the reaction by adding a substrate (e.g., hydrogen peroxide or cumene (B47948) hydroperoxide).

-

Measure the decrease in absorbance at 340 nm due to NADPH oxidation.

-

Calculate GPx activity based on the rate of NADPH consumption.

Experimental and Logical Workflows

Workflow for Assessing APH-Induced Oxidative Stress

Caption: Experimental workflow for assessing APH-induced oxidative stress.

Conclusion

Acetylphenylhydrazine is a powerful tool for inducing and studying oxidative stress in erythrocytes. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the mechanisms of hemolytic anemia, evaluate the antioxidant potential of novel compounds, and assess the hemolytic liability of drug candidates. The provided visualizations offer a clear understanding of the complex signaling pathways and experimental workflows involved in this critical area of research. By utilizing these methods, scientists can gain valuable insights into the pathophysiology of oxidative damage to red blood cells and accelerate the discovery of new therapeutic interventions.

References

- 1. The demonstration of ferrihemochrome intermediates in heinz body formation following the reduction of oxyhemoglobin A by acetylphenylhydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The haemolytic reactions of 1-acetyl-2-phenylhydrazine and hydrazine: a spin trapping study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. content-assets.jci.org [content-assets.jci.org]

- 5. Red blood cell phagocytosis and lysis following oxidative damage by phenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Influence of phenylhydrazine on the antioxidant system of the erythrocytes and the liver in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel flow cytometry-based method of analyzing Heinz bodies - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Chemical Properties of Acetylphenylhydrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-2-phenylhydrazine, also known as acetylphenylhydrazine, is a versatile chemical intermediate with significant applications in organic synthesis and pharmaceutical development.[1] This technical guide provides an in-depth overview of its synthesis and chemical properties, tailored for researchers, scientists, and professionals in drug development. The document details various synthetic routes with comparative data, outlines key chemical characteristics, and provides experimental protocols for its preparation.

Introduction

Acetylphenylhydrazine (CAS No. 114-83-0) is an organic compound featuring a hydrazine (B178648) functional group substituted with an acetyl and a phenyl group.[2] It typically appears as a colorless to light yellow crystalline powder.[3] Its utility as a precursor in the synthesis of various pharmaceuticals, agrochemicals, and other bioactive molecules makes a thorough understanding of its synthesis and properties essential for chemical research and development.[1][2]

Synthesis of Acetylphenylhydrazine

Several synthetic pathways exist for the preparation of acetylphenylhydrazine. The most common and efficient methods are detailed below, with a comparative summary of their performance.

Comparative Synthesis Data

| Parameter | Method 1: Acetylation of Phenylhydrazine (B124118) | Method 2: Transamidation of Acetamide | Method 3: Reaction with p-Iodoacetanilide |

| Starting Materials | Phenylhydrazine, Acetic anhydride (B1165640) | Phenylhydrazine, Acetamide | Phenylhydrazine, p-Iodoacetanilide |

| Solvent | Dichloromethane (B109758) | 1,4-Dioxane | Not specified (neat) |

| Temperature | 0 - 20 °C | 20 °C (Microwave) | 90 - 95 °C |

| Reaction Time | Not specified | 0.5 hours | 130 - 150 minutes |

| Yield | 97% | 78% - 91% | 87% |

| Table 1: Comparison of Synthetic Routes to 1-Acetyl-2-phenylhydrazine.[4][5][6] |

Synthetic Pathways

A common synthetic route involves the acetylation of phenylhydrazine. This straightforward reaction provides a high yield of the desired product.

Caption: General synthesis pathway for 1-Acetyl-2-phenylhydrazine.

Experimental Protocols

Method 1: Acetylation of Phenylhydrazine with Acetic Anhydride[7]

This procedure details the N-acetylation of phenylhydrazine using acetic anhydride.[7]

Materials and Equipment:

-

Phenylhydrazine

-

Acetic anhydride

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Büchner funnel and filter paper

-

Recrystallization apparatus

Procedure:

-

A solution of phenylhydrazine is cooled in an ice-water bath.

-

Acetic anhydride is added dropwise with constant stirring. The reaction is exothermic.

-

The resulting solid product is isolated by filtration.

-

The crude product is purified by recrystallization.

Method 2: Transamidation of Acetamide with Phenylhydrazine[6]

This method utilizes microwave irradiation to facilitate the reaction.

Procedure:

-

In an oven-dried 10-mL microwave reaction vial with a magnetic stir bar, charge carboxamide (1 mmol), amine (1 mmol), and dioxane (2 ml).

-

Seal the vessel and stir at room temperature for 5 minutes.

-

Place the vessel in the microwave cavity and irradiate at a specified temperature and time.

-

After completion (monitored by TLC), cool the mixture to room temperature.

-

Add distilled water (10 mL) and extract with ethyl acetate (B1210297) (3 x 10 mL).

-

Dry the combined organic phase over anhydrous Na2SO4, filter, and concentrate.

-

Purify the crude product by column chromatography.

Method 3: Reaction of Phenylhydrazine with p-Iodoacetanilide[5]

Procedure:

-

Add 3 mol of phenylhydrazine and 4 mol of p-iodoacetanilide to a reaction vessel.

-

Heat the mixture to 90°C and reflux for 130 minutes.

-

Cool the temperature to 10°C and filter the resulting crystals.

-

Wash the crystals with an 80% methylamine (B109427) solution and an 85% dichloromethane solution.

-

Recrystallize the product from a 90% ethanol (B145695) solution.

-

Filter the precipitated crystals and dehydrate with anhydrous magnesium sulfate (B86663) to obtain the final product.

Chemical Properties

Physical Properties

| Property | Value |

| Molecular Formula | C8H10N2O |

| Molecular Weight | 150.18 g/mol [8] |

| Appearance | White to light yellow crystal powder[3] |

| Melting Point | 128-131 °C[3] |

| Boiling Point | 271.72°C (rough estimate)[3] |

| Solubility | Soluble in alcohol[3]; moderately soluble in ethanol and ether; less soluble in water.[2] |

| pKa | 12.75 ± 0.23 (Predicted)[3] |

| Table 2: Physical Properties of 1-Acetyl-2-phenylhydrazine. |

Chemical Reactivity and Stability

1-Acetyl-2-phenylhydrazine is classified as an amide and an amine.[3] Its reactivity profile indicates that:

-

It can react with azo and diazo compounds to generate toxic gases.[3][9]

-

Reaction with strong reducing agents can produce flammable gases.[3][9]

-

Amides are very weak bases.[3]

-

Mixing with dehydrating agents like P2O5 or SOCl2 can form the corresponding nitrile.[3][9]

-

Combustion of the compound generates mixed oxides of nitrogen (NOx).[3][9]

The compound is sensitive to light and moisture, which can impact its stability.[2] When heated to decomposition, it emits toxic fumes.[3][9]

Spectroscopic Data

Mass spectrometry data for acetylphenylhydrazine is available through the NIST Chemistry WebBook and other databases.[10] The mass spectrum (electron ionization) shows characteristic peaks that can be used for its identification.[11]

Applications in Research and Development

Acetylphenylhydrazine serves as a crucial building block in various synthetic endeavors:

-

Pharmaceutical Development: It is an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[1]

-

Organic Synthesis: It is used to create complex organic molecules, such as dyes and pigments.[1]

-

Agricultural Chemistry: It finds application in the formulation of agrochemicals like pesticides and herbicides.[1]

-

Analytical Chemistry: It is employed in methods for detecting and quantifying specific biomolecules.[1]

-

Haematological Research: It is used to induce hemolytic anemia in animal models for studies on the hematopoietic system.

Safety and Handling

Acetylphenylhydrazine is classified as toxic if swallowed (GHS06).[3] It is important to handle this compound with appropriate personal protective equipment, including gloves, eye protection, and a dust mask. Work should be conducted in a well-ventilated area.[9] Contaminated work clothing should not be allowed out of the workplace.[9]

Conclusion

This technical guide has summarized the key aspects of the synthesis and chemical properties of acetylphenylhydrazine. The provided data and experimental protocols offer a valuable resource for researchers and professionals engaged in chemical synthesis and drug development. A thorough understanding of its reactivity, stability, and synthetic routes is paramount for its effective and safe utilization in the laboratory and in industrial applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 114-83-0: Acetylphenylhydrazine | CymitQuimica [cymitquimica.com]

- 3. 1-Acetyl-2-phenylhydrazine | 114-83-0 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis method for organic synthesis of intermediate acetyl phenylhydrazine - Eureka | Patsnap [eureka.patsnap.com]

- 6. 1-Acetyl-2-phenylhydrazine synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. 114-83-0 CAS MSDS (1-Acetyl-2-phenylhydrazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. 2-Acetyl-1-phenylhydrazine [webbook.nist.gov]

- 11. Acetylphenylhydrazine | C8H10N2O | CID 8247 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Biochemical Pathway of Acetylphenylhydrazine Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biochemical metabolism of acetylphenylhydrazine (APH), a compound known for its hematotoxic effects. The guide details the enzymatic pathways involved in its biotransformation, focusing on the initial N-acetylation of its precursor, phenylhydrazine (B124118), and subsequent oxidative metabolism mediated by the cytochrome P450 system. The mechanisms of APH-induced toxicity, primarily oxidative stress leading to hemolytic anemia, are elucidated. This document includes a compilation of available quantitative data, detailed experimental protocols for studying APH metabolism and toxicity, and visualizations of the key pathways and workflows to support researchers in the fields of toxicology, pharmacology, and drug development.

Introduction

Acetylphenylhydrazine (N'-phenylacetohydrazide), historically used in the treatment of polycythemia vera, is a derivative of phenylhydrazine. Both compounds are well-documented hematotoxins, capable of inducing hemolytic anemia.[1][2][3][4] The toxicity of these compounds is intrinsically linked to their metabolic activation into reactive species that cause significant oxidative damage to erythrocytes. Understanding the complete biochemical pathway of acetylphenylhydrazine metabolism is crucial for elucidating its toxicological profile and for the development of potential therapeutic interventions against its adverse effects. This guide synthesizes the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of acetylphenylhydrazine, with a focus on the enzymatic processes and the resulting toxic sequelae.

Biochemical Pathway of Acetylphenylhydrazine Metabolism

The metabolism of acetylphenylhydrazine is a multi-step process that begins with the absorption of its parent compound, phenylhydrazine, followed by enzymatic modifications primarily in the liver.

Phase I Metabolism: N-Acetylation of Phenylhydrazine

The initial step in the formation of acetylphenylhydrazine in vivo is the N-acetylation of phenylhydrazine. This reaction is catalyzed by the N-acetyltransferase (NAT) enzymes, particularly NAT2, which is known to exhibit genetic polymorphism in human populations.[5][6] This polymorphism can lead to variations in the rate of acetylation, classifying individuals as rapid, intermediate, or slow acetylators, which may influence their susceptibility to the toxic effects of phenylhydrazine.

The reaction involves the transfer of an acetyl group from acetyl-CoA to the terminal nitrogen atom of the hydrazine (B178648) group of phenylhydrazine.

Phase I Metabolism: Oxidative Metabolism of Acetylphenylhydrazine

Once formed, acetylphenylhydrazine undergoes oxidative metabolism, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes in the liver.[7] While the exact isoforms have not been definitively identified for acetylphenylhydrazine, studies on related alkylhydrazines suggest the involvement of CYP2E1 and CYP3A4 .[7][8][9][10]

This oxidative metabolism is believed to generate highly reactive intermediates, including free radicals. The proposed pathway involves the hydroxylation of the phenyl ring and potential N-hydroxylation, leading to unstable compounds that can decompose and initiate oxidative damage. The generation of these reactive species is a critical step in the bioactivation of acetylphenylhydrazine, leading to its toxic effects.

Figure 1: Proposed metabolic pathway of acetylphenylhydrazine.

Quantitative Data on Acetylphenylhydrazine Metabolism

Quantitative data on the metabolism of acetylphenylhydrazine are limited. However, kinetic parameters for the N-acetylation of related hydrazine compounds by N-acetyltransferase 2 (NAT2) provide some insight into the initial step of its formation.

| Enzyme | Substrate | Allele | Km (µM) | Vmax (relative units) | Reference |

| N-Acetyltransferase 2 (NAT2) | Hydralazine | Wild-type (NAT24) | 20.1 ± 8.8 | 153 ± 15 nmol/min/mg | [5][6] |

| N-Acetyltransferase 2 (NAT2) | Phenelzine | Wild-type (NAT24) | - | - | [5][6] |

| N-Acetyltransferase 1 (NAT1) | Hydralazine | - | 456 ± 57 | 72.2 ± 17.9 nmol/min/mg | [5] |

Mechanism of Acetylphenylhydrazine-Induced Toxicity

The primary mechanism of acetylphenylhydrazine toxicity is the induction of oxidative stress in erythrocytes. The reactive intermediates generated during its metabolism overwhelm the antioxidant defense mechanisms of the red blood cells, leading to a cascade of damaging events.

Oxidative Damage and Hemolysis

The reactive metabolites of acetylphenylhydrazine, likely free radicals, directly attack cellular components. This leads to:

-

Lipid Peroxidation: The polyunsaturated fatty acids in the erythrocyte membrane are oxidized, leading to a loss of membrane integrity, increased permeability, and eventual hemolysis.[11]

-

Hemoglobin Oxidation and Heinz Body Formation: The iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, forming methemoglobin, which is incapable of transporting oxygen. Further denaturation and precipitation of hemoglobin lead to the formation of intracellular inclusions known as Heinz bodies.[12][13] These bodies attach to the cell membrane, reducing its deformability and marking the erythrocyte for premature destruction by macrophages in the spleen.

Figure 2: Signaling pathway of acetylphenylhydrazine-induced oxidative stress and hemolysis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the metabolism and toxicity of acetylphenylhydrazine.

In Vitro Metabolism of Acetylphenylhydrazine using Human Liver Microsomes

This protocol is designed to study the metabolism of acetylphenylhydrazine by cytochrome P450 enzymes in a controlled in vitro setting.[14][15][16][17][18]

Materials:

-

Human Liver Microsomes (HLM)

-

Acetylphenylhydrazine (APH)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Internal standard (for LC-MS analysis)

-

96-well plates or microcentrifuge tubes

-

Incubator/shaking water bath (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of APH in a suitable solvent (e.g., DMSO or methanol) and dilute it to the desired starting concentration in the phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Prepare the HLM suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL). Keep on ice.

-

-

Incubation:

-

In a 96-well plate or microcentrifuge tubes, combine the HLM suspension and the APH solution.

-

Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

As a negative control, run a parallel incubation without the NADPH regenerating system.

-

-

Sampling and Reaction Termination:

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. The 0-minute time point is prepared by adding the quenching solution before adding the NADPH regenerating system.

-

Vortex the samples to ensure thorough mixing and protein precipitation.

-

-

Sample Processing and Analysis:

-

Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

-

Analyze the samples for the disappearance of the parent compound (APH) and the appearance of potential metabolites.

-

Figure 3: Experimental workflow for in vitro metabolism of acetylphenylhydrazine.

Induction of Hemolytic Anemia in Rats

This protocol describes the in vivo induction of hemolytic anemia in a rat model using phenylhydrazine, the precursor to acetylphenylhydrazine.[3][4][19][20][21]

Materials:

-

Wistar or Sprague-Dawley rats (male, 180-220 g)

-

Phenylhydrazine hydrochloride (PHZ)

-

Sterile saline (0.9% NaCl)

-

Syringes and needles for intraperitoneal (IP) injection

-

Animal housing and care facilities

Procedure:

-

Animal Acclimatization:

-

Acclimatize the rats to the laboratory conditions for at least one week before the experiment, with free access to food and water.

-

-

Preparation of PHZ Solution:

-

Dissolve phenylhydrazine hydrochloride in sterile saline to achieve the desired concentration (e.g., 40 mg/mL). Prepare the solution fresh before each use.

-

-

Induction of Anemia:

-

Administer phenylhydrazine hydrochloride to the rats via intraperitoneal injection at a dose of 40-60 mg/kg body weight for two consecutive days.[3]

-

A control group should receive an equivalent volume of sterile saline.

-

-

Monitoring and Sample Collection:

-

Monitor the animals for clinical signs of anemia (e.g., pale extremities, lethargy).

-

Collect blood samples at specified time points (e.g., 24, 48, 72 hours post-injection) via tail vein or cardiac puncture for hematological analysis (RBC count, hemoglobin, hematocrit) and measurement of oxidative stress markers.

-

Measurement of Lipid Peroxidation (TBARS Assay)

This assay measures malondialdehyde (MDA), a major product of lipid peroxidation.[1][2][22][23]

Materials:

-

Erythrocyte suspension or plasma sample

-

Thiobarbituric acid (TBA) reagent (containing TBA, trichloroacetic acid, and hydrochloric acid)

-

Butylated hydroxytoluene (BHT) (to prevent further oxidation during the assay)

-

Water bath (95-100°C)

-

Spectrophotometer or microplate reader

Procedure:

-

Sample Preparation:

-

To 100 µL of erythrocyte suspension or plasma, add BHT to a final concentration of 0.05%.

-

-

Reaction:

-

Add 200 µL of ice-cold 10% trichloroacetic acid to precipitate proteins.

-

Incubate on ice for 15 minutes.

-

Centrifuge at 3000 x g for 15 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a new tube.

-

Add 200 µL of 0.67% (w/v) thiobarbituric acid.

-

-

Incubation and Measurement:

-

Incubate the mixture in a boiling water bath for 10 minutes.

-

Cool the samples to room temperature.

-

Measure the absorbance of the resulting pink-colored solution at 532 nm.

-

-

Quantification:

-

Calculate the concentration of MDA using a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.

-

Determination of Heinz Bodies

This protocol uses supravital staining to visualize Heinz bodies in erythrocytes.[12][13][24][25][26]

Materials:

-

Fresh whole blood (anticoagulated with EDTA)

-

Supravital stain (e.g., 1% crystal violet in saline or brilliant cresyl blue)

-

Microscope slides and coverslips

-

Incubator (37°C)

-

Light microscope with oil immersion objective

Procedure:

-

Staining:

-

Mix equal volumes of fresh whole blood and the supravital stain in a small test tube.

-

Incubate the mixture at 37°C for 15-30 minutes.

-

-

Smear Preparation:

-

Gently mix the stained blood.

-

Place a small drop of the mixture onto a clean microscope slide and prepare a thin blood smear.

-

Allow the smear to air dry completely.

-

-

Microscopic Examination:

-

Examine the smear under an oil immersion objective.

-

Heinz bodies will appear as small, round, dark blue-purple inclusions, often attached to the inner surface of the erythrocyte membrane.

-

-

Quantification:

-

Count the number of red blood cells containing Heinz bodies per 1000 erythrocytes and express the result as a percentage.

-

Conclusion

The metabolism of acetylphenylhydrazine is a complex process initiated by N-acetylation and followed by cytochrome P450-mediated oxidation, leading to the formation of reactive species. These intermediates are central to the compound's hematotoxicity, inducing oxidative stress that results in lipid peroxidation, hemoglobin denaturation, and ultimately, hemolytic anemia. While the general pathway and toxicological mechanisms are understood, further research is needed to identify the specific CYP450 isoforms involved, fully characterize the metabolic products, and obtain detailed quantitative kinetic data. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biochemical intricacies of acetylphenylhydrazine metabolism and its toxicological consequences, contributing to a more comprehensive understanding of this important compound.

References

- 1. Thiobarbituric acid reactive substances assay [bio-protocol.org]

- 2. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]

- 3. Ficus glumosa Del. reduces phenylhydrazine-induced hemolytic anaemia and hepatic damage in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Anemic Effect of Antioxidant-Rich Apple Vinegar against Phenylhydrazine-Induced Hemolytic Anemia in Rats [mdpi.com]

- 5. Frontiers | Functional Characterization of the Effects of N-acetyltransferase 2 Alleles on N-acetylation of Eight Drugs and Worldwide Distribution of Substrate-Specific Diversity [frontiersin.org]

- 6. Functional Characterization of the Effects of N-acetyltransferase 2 Alleles on N-acetylation of Eight Drugs and Worldwide Distribution of Substrate-Specific Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of alkylhydrazines to free radical intermediates by ethanol-inducible cytochrome P-4502E1 (CYP2E1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CYP2E1 - Wikipedia [en.wikipedia.org]

- 9. The Role of CYP2E1 in the Drug Metabolism or Bioactivation in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resources.rndsystems.com [resources.rndsystems.com]

- 12. Heinz Body | HE [hematology.mlsascp.com]

- 13. medschool.co [medschool.co]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Hematopoietic effect of echinochrome on phenylhydrazine-induced hemolytic anemia in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journalijar.com [journalijar.com]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. The concentration of thiobarbituric acid reactive substances (TBARS) and paraoxonase activity in blood of patients with osteoarthrosis after endoprosthesis implantation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. oxfordbiomed.com [oxfordbiomed.com]

- 24. Info [hemosurf.elearning.aum.iml.unibe.ch]

- 25. supravital stains.p ptx | PPTX [slideshare.net]

- 26. HAEMATOLOGICAL METHODS - Prevention of Thalassaemias and Other Haemoglobin Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Studies of Acetylphenylhydrazine's Hemolytic Effects

For researchers, scientists, and drug development professionals, understanding the historical context and foundational experimental findings of drug-induced hemolysis is crucial. Acetylphenylhydrazine (APH), a derivative of phenylhydrazine, has long been a key compound in elucidating the mechanisms of oxidative damage to red blood cells. This technical guide synthesizes the core findings from early studies, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Acetylphenylhydrazine-Induced Hemolysis

Acetylphenylhydrazine induces hemolysis primarily through oxidative stress on erythrocytes. The interaction of APH with oxyhemoglobin generates reactive oxygen species (ROS), including superoxide (B77818) anions and hydrogen peroxide. This initiates a cascade of events leading to hemoglobin denaturation, the formation of Heinz bodies, and ultimately, red blood cell lysis.

A key pathway involves the oxidation of oxyhemoglobin to methemoglobin and the subsequent formation of ferrihemochromes, which are low-spin forms of ferric hemoglobin. These intermediates can be either reversible or irreversible. The irreversible ferrihemochromes are critical precursors to the precipitation of denatured hemoglobin, which constitutes the characteristic Heinz bodies. These inclusions adhere to the inner surface of the red blood cell membrane, increasing its rigidity and susceptibility to destruction.

Quantitative Data from Early Hemolysis Studies

The following tables summarize quantitative data extracted from various early in vitro and in vivo studies on the hemolytic effects of acetylphenylhydrazine.

Table 1: In Vitro Studies on Acetylphenylhydrazine-Induced Hemolysis

| Parameter | Species | APH Concentration | Incubation Time | Result | Reference |

| Heinz Body Formation | Human (G6PD-deficient) | Not specified | 45 min | 68.9 ± 27.5% of RBCs positive for Heinz bodies | [1] |

| Heinz Body Formation | Human (Normal) | Not specified | 45 min | 50.9 ± 28.6% of RBCs positive for Heinz bodies | [1] |

| Red Blood Cell Deformability | Human | 0.3 - 100 mg/dL | 1 hour | Dose-dependent formation of Heinz bodies and reduced deformability at higher concentrations. | [2] |

| Hemolysis & Lipid Peroxidation | Human | 1 mM | Not specified | Small decrease in hemolysis and lipid peroxidation with DMPO (10 mM). | [3] |

| Hemolysis | Human | 0.5 - 50 mM | 60 - 90 min | Maximum hemolysis (approx. 60%) achieved. | |

| Lipid Peroxidation (Ethane & Pentane) | Human | 0.5 - 50 mM | 2 hours | Maximum levels of ethane (B1197151) and pentane (B18724) released. |

Table 2: In Vivo Studies on Acetylphenylhydrazine-Induced Anemia

| Parameter | Animal Model | APH Dosage | Duration | Result | Reference |

| Erythrocyte Fragility | Rat | 10 mg/kg | 6 hours | Marked elevation of erythrocyte fragility. | [4] |

| Erythrocyte Fragility | Rat | 40 mg/kg | 24 hours | Significant decreases in hemoglobin and hematocrit. | [4] |

| Hematological Parameters | Rabbit | 5 and 10 mg/kg (intraperitoneal) | Not specified | Significantly less acute hemolysis with xylitol (B92547) co-administration. | [5] |

| 51Cr-Red Cell Survival | Rabbit | 10 mg/kg APH + 5% xylitol | Not specified | Red cell survival increased from ~33% (APH alone) to 67% of normal. | [5] |

Detailed Experimental Protocols

In Vitro Induction and Quantification of Heinz Bodies

This protocol is based on methodologies described in early studies for inducing Heinz bodies in red blood cells for subsequent analysis.

Methodology:

-

Blood Collection and Preparation: Whole blood is collected in a tube containing an anticoagulant like EDTA. The red blood cells (RBCs) are then washed three times with an isotonic saline solution (0.9% NaCl) to remove plasma and buffy coat. After the final wash, the RBCs are resuspended in a buffered saline solution to a desired hematocrit (e.g., 5%).

-

Incubation with Acetylphenylhydrazine: Acetylphenylhydrazine, dissolved in a suitable solvent, is added to the RBC suspension to achieve a final concentration (e.g., 2 mg/mL). The mixture is then incubated at 37°C for a period of 2 to 4 hours, with gentle mixing.

-

Staining and Visualization: A drop of the incubated RBC suspension is mixed with a supravital stain, such as crystal violet or new methylene (B1212753) blue, on a microscope slide. A coverslip is placed over the mixture.

-

Microscopic Examination and Quantification: The slide is examined under a light microscope using an oil immersion objective (100x). Heinz bodies appear as small, round, refractile inclusions, often attached to the cell membrane. The percentage of red blood cells containing one or more Heinz bodies is determined by counting at least 500 cells.

Spectrophotometric Measurement of Hemolysis

This protocol outlines a common method used in early studies to quantify the extent of hemolysis by measuring the amount of hemoglobin released into the supernatant.

Methodology:

-

Preparation of Red Blood Cell Suspension: A washed red blood cell suspension is prepared as described in the previous protocol, typically at a lower hematocrit (e.g., 2%).

-

Experimental Setup: A series of test tubes are prepared. Each tube contains the RBC suspension. Varying concentrations of acetylphenylhydrazine are added to the experimental tubes.

-

Controls: A negative control tube contains the RBC suspension in buffer alone (representing 0% hemolysis). A positive control tube contains the RBC suspension in distilled water, which will cause complete lysis (representing 100% hemolysis).

-

Incubation and Centrifugation: All tubes are incubated at 37°C for a predetermined time (e.g., 2 hours). Following incubation, the tubes are centrifuged to pellet the intact red blood cells and cell debris.

-

Spectrophotometric Measurement: The supernatant, containing the released hemoglobin, is carefully transferred to a cuvette. The absorbance of the supernatant is measured at a wavelength of 540 nm using a spectrophotometer.

-

Calculation of Percent Hemolysis: The percentage of hemolysis for each sample is calculated using the formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

Conclusion

The early studies on the hemolytic effects of acetylphenylhydrazine laid the groundwork for our current understanding of drug-induced oxidative damage to red blood cells. The quantitative data and experimental protocols from this era continue to be relevant for the development of new therapeutics and for screening compounds for potential hemolytic toxicity. The visualization of the molecular pathways and experimental workflows provides a clear and concise framework for researchers to grasp the fundamental principles of acetylphenylhydrazine-induced hemolysis. This guide serves as a valuable resource for those in the field of hematology, toxicology, and drug development, offering a comprehensive overview of the foundational research in this critical area.

References

- 1. A novel flow cytometry-based method of analyzing Heinz bodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative relationship between Heinz body formation and red blood cell deformability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The haemolytic reactions of 1-acetyl-2-phenylhydrazine and hydrazine: a spin trapping study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A new erythrocyte fragility test: a simple procedure utilizing stirring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Xylitol mediated amelioration of acetylphenylhydrazine-induced hemolysis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

Acetylphenylhydrazine: A Technical Guide to Modeling Red Blood Cell Aging

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of red blood cell (RBC) senescence is critical for understanding transfusion medicine, hemolytic anemias, and the fundamental biology of aging. Acetylphenylhydrazine (APH), a potent oxidizing agent, has emerged as a valuable tool for inducing a state of accelerated aging in erythrocytes in vitro and in vivo. This technical guide provides a comprehensive overview of the use of APH as a model for studying RBC aging, detailing its mechanism of action, experimental protocols, and the key biochemical and morphological changes that mimic natural senescence.

Mechanism of Action: Simulating Oxidative Senescence

APH induces a cascade of events that closely resemble the oxidative damage observed in aging RBCs. The primary mechanism involves the generation of reactive oxygen species (ROS), leading to a state of severe oxidative stress.[1][2] This oxidative assault targets critical cellular components, including hemoglobin and membrane proteins, precipitating a series of deleterious changes.

The interaction of APH with oxyhemoglobin is a key initiating event, leading to the formation of ferrihemochromes and ultimately the precipitation of denatured hemoglobin.[3] These precipitates coalesce to form inclusions known as Heinz bodies , which are hallmarks of oxidative damage to RBCs.[4] The formation of Heinz bodies is a central aspect of the APH-induced aging model.

The oxidative stress also leads to the depletion of intracellular glutathione (B108866) (GSH), a critical antioxidant, and a reduction in adenosine (B11128) triphosphate (ATP) levels.[2][5] Furthermore, APH treatment results in the cross-linking of membrane proteins, particularly spectrin (B1175318) and hemoglobin, which compromises the structural integrity and deformability of the erythrocyte.[6]

Key Biomarkers of APH-Induced RBC Aging

The following table summarizes the key quantitative changes observed in red blood cells following treatment with acetylphenylhydrazine, providing a comparative overview of the markers of induced senescence.

| Parameter | Observed Change | Method of Measurement | Reference |

| Morphology | |||

| Heinz Body Formation | Dose-dependent increase in Heinz body-positive cells | Supravital staining (e.g., with crystal violet or new methylene (B1212753) blue) followed by microscopy or flow cytometry | [7] |

| Cell Deformability | Drastic reduction | Ektacytometry, micropipette aspiration, microfluidic devices | [6][8][9][10][11][12] |

| Membrane Integrity | |||

| Spectrin-Hemoglobin Cross-linking | Increased cross-linking | SDS-PAGE and Western blotting | [6][13][14][15][16] |

| Phosphatidylserine (PS) Exposure | Increased externalization | Flow cytometry using Annexin V staining | [17] |

| Metabolic State | |||

| Reduced Glutathione (GSH) | Significant decrease | Spectrophotometric assays, flow cytometry | [2][18] |

| Adenosine Triphosphate (ATP) | Depletion | Luciferase-based assays, HPLC | [2][5] |

| Oxidative Stress | |||

| Reactive Oxygen Species (ROS) | Increased levels | Flow cytometry using fluorescent probes (e.g., DCFDA/H2DCFDA) | [19][20] |

| Lipid Peroxidation | Increased levels | Measurement of malondialdehyde (MDA) or volatile hydrocarbons | [21] |

Experimental Protocols

In Vitro Induction of Red Blood Cell Aging with APH

This protocol describes a general method for the in vitro treatment of red blood cells with acetylphenylhydrazine to induce oxidative stress and aging phenotypes.

Materials:

-

Freshly collected whole blood anticoagulated with EDTA, heparin, or citrate.

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Acetylphenylhydrazine (APH) solution (e.g., 10 mg/mL in PBS, freshly prepared).

-

Incubator at 37°C.

-

Centrifuge.

Procedure:

-

RBC Preparation:

-

Centrifuge the whole blood at 1,500 x g for 5 minutes at room temperature to separate plasma and buffy coat.

-

Aspirate and discard the plasma and buffy coat.

-

Wash the remaining RBCs three times with 5 volumes of PBS, centrifuging at 800 x g for 5 minutes after each wash.

-

After the final wash, resuspend the RBC pellet in PBS to the desired hematocrit (e.g., 20%).

-

-

APH Treatment:

-

Add the freshly prepared APH solution to the RBC suspension to achieve the desired final concentration (a typical starting range is 1-10 mM).

-

Incubate the RBC suspension with APH at 37°C for a specified duration (e.g., 1-4 hours). The incubation time will influence the severity of the oxidative damage.

-

-

Post-Treatment Washing:

-

After incubation, centrifuge the treated RBCs at 800 x g for 5 minutes.

-

Carefully remove and discard the supernatant containing APH.

-

Wash the RBCs three times with PBS to remove any residual APH.

-

-

Analysis:

-

The APH-treated RBCs are now ready for downstream analysis of the various biomarkers of aging as detailed in the subsequent protocols.

-

Quantification of Heinz Bodies

Materials:

-

APH-treated and control RBCs.

-

Crystal violet or new methylene blue stain (supravital stain).

-

Microscope slides and coverslips.

-

Light microscope.

Procedure:

-

Mix a small volume of the washed RBC suspension with an equal volume of the supravital stain.

-

Incubate the mixture at room temperature for 10-20 minutes.

-